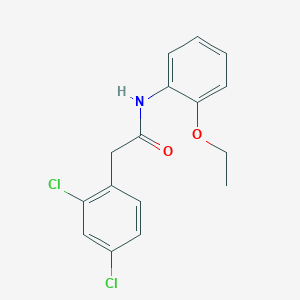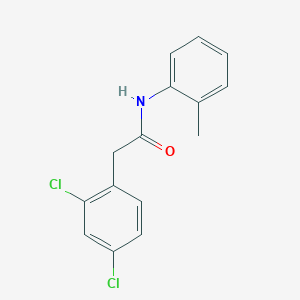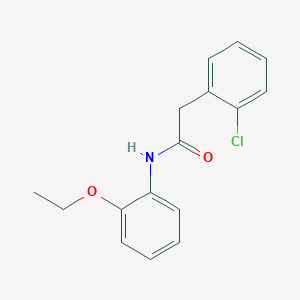
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide, also known as BAY-678, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, the focus of
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the disruption of protein-protein interactions. Specifically, it has been shown to bind to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to the activation of the p53 pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. Physiologically, it has been shown to decrease tumor growth in animal models of cancer. Additionally, it has been reported to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its specificity for the MDM2-p53 interaction makes it a valuable tool for studying this pathway. However, one limitation is its relatively high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies on its mechanism of action could lead to the development of more potent inhibitors of protein-protein interactions. Finally, studies on the pharmacokinetics and toxicity of this compound could pave the way for its use in clinical trials.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-bromo-3-methyl aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified using column chromatography or recrystallization. This method has been reported to yield this compound with a purity of up to 99%.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of interest is its potential as an inhibitor of protein-protein interactions. It has been reported to inhibit the interaction between the proteins MDM2 and p53, which are involved in the regulation of cell growth and apoptosis. This inhibition has been shown to induce apoptosis in cancer cells, making this compound a potential anti-cancer agent.
Propiedades
Fórmula molecular |
C13H11BrFNO2S |
|---|---|
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-7-11(5-6-13(9)14)16-19(17,18)12-4-2-3-10(15)8-12/h2-8,16H,1H3 |
Clave InChI |
HTCVGPPNVUTSMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Br |
SMILES canónico |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)





